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Compound of Interest

Compound Name: Resolve-AL(TM) GD

Cat. No.: B8256024

Get Quote

The fundamental difference between these two reagents lies in the electron configuration of

their respective lanthanide centers, which dictates how they interact with the magnetic

environment of a coordinated substrate.

Resolve-AL EuFOD [Eu(fod)

]: Europium(III) possesses an

electron configuration. It exhibits a relatively short electron spin relaxation time. When it
coordinates with a Lewis base, the unpaired electrons create a localized, anisotropic
magnetic field. This induces a pseudocontact shift (PCS) in the NMR signals of the
substrate's protons. Because the electron relaxation is fast, the nuclear spin states are not
significantly perturbed, resulting in massive signal dispersion with minimal line broadening.
This preserves critical

-coupling information.

Resolve-AL GD [Gd(tmhd)

]: Gadolinium(III) possesses an

configuration, resulting in a highly symmetric
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ground state. It is highly paramagnetic and isotropic, with a long electron spin relaxation
time. Instead of shifting signals, the Gd(III) ion dominates the local magnetic environment
through dipolar relaxation, drastically shortening both longitudinal (

) and transverse (

) relaxation times of nearby nuclei. In NMR, this causes severe line broadening (often
erasing signals entirely). However, this exact property makes it an unparalleled contrast
agent for Magnetic Resonance Imaging (MRI).
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Mechanistic divergence of lanthanide-substrate coordination (Eu vs. Gd).

Resolve-AL EuFOD: Structural Dynamics in NMR
Chemistry & Causality: Resolve-AL EuFOD is chemically Europium(III) tris(6,6,7,7,8,8,8-

heptafluoro-2,2-dimethyl-3,5-octanedionate) (). The heptafluoropropyl groups are highly

electron-withdrawing. This drastically increases the Lewis acidity of the europium center

compared to non-fluorinated analogs, driving stronger coordination with weak Lewis bases
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such as ethers, esters, and ketones. For soft Lewis bases (e.g., aromatics or olefins), EuFOD

is often used in a binuclear system alongside Resolve-AL AgFOD; the silver ion

-coordinates to the substrate, while the europium complex binds to the silver, transferring the
paramagnetic shift effect.

Field Application: In lipidomics, Resolve-AL EuFOD has been instrumental in resolving the

complex

H NMR spectra of conjugated ene-yne-ene systems. During the structural elucidation of
heisteric acid from Heisteria silvanii seed oil, the addition of EuFOD dispersed overlapping
methylene resonances, allowing exact determination of the acetylenic bond positions without
degrading the sample ().

Self-Validating Protocol: EuFOD NMR Titration
Baseline Establishment: Acquire a standard 1D

H NMR spectrum of the pure substrate (e.g., 10 mg) in CDCl

containing 0.05% TMS.

Causality: This establishes the unperturbed chemical shifts (

) and validates sample purity before introducing the paramagnetic complex.

Incremental Titration: Add Resolve-AL EuFOD in precise 0.1 molar equivalent increments.

Causality: Lanthanide-induced shifts (LIS) are concentration-dependent. Incremental

addition prevents oversaturation and allows the tracking of rapidly moving multiplets

without losing signal assignment.

Fast-Exchange Validation: Plot the observed chemical shift (

) against the molar ratio ([Eu]/[Substrate]).

Causality: A strictly linear correlation confirms the system is in a fast-exchange regime on

the NMR timescale, validating that the observed shifts are true weighted averages of the

free and bound states.
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Stereochemical Assignment: Apply the McConnell-Robertson equation to the linear slope

data to extract distance and angular dependencies, mapping the spatial geometry of the

substrate.

Resolve-AL GD: Paramagnetic Relaxation in
Multimodal Probes
Chemistry & Causality: Resolve-AL GD is Gadolinium(III) tris(2,2,6,6-tetramethyl-3,5-

heptanedionate), also known as Gd(tmhd)

(). Unlike EuFOD, it lacks fluorination. Instead, the bulky tetramethylheptanedionate (tmhd)
ligands make the complex highly lipophilic and amphiphilic. This structural feature is critical: it
allows the Gd complex to be seamlessly incorporated into lipid bilayers, micelles, or silica
matrices without premature leaching in aqueous biological environments.

Field Application: Resolve-AL GD is heavily utilized in the engineering of multimodal

nanoprobes. By incorporating the amphiphilic Gd(tmhd)

complex into the hydrophobic micelle core or the porous silica shell of a Quantum Dot (QD),
researchers synthesize a unified probe offering both high-resolution optical fluorescence and
deep-tissue MRI contrast ().
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Synthesis workflow for multimodal silica-shelled QD probes using Resolve-AL GD.
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Self-Validating Protocol: Synthesis of Gd-Doped
Multimodal QD Probes

Micelle Assembly & Baseline Optical Validation: Encapsulate hydrophobic CdSe/ZnS QDs

into amphiphilic micelles. Measure the baseline photoluminescence (PL) quantum yield.

Causality: Ensures the QD core remains optically active and structurally intact before

exposure to heavy metals and silica precursors.

Paramagnetic Doping: Introduce Resolve-AL GD into the micelle mixture.

Causality: The highly lipophilic tmhd ligands drive the spontaneous partitioning of the Gd

complex into the hydrophobic micelle core, co-localizing it with the QD.

Silica Encapsulation (Sol-Gel): Add TEOS (Tetraethyl orthosilicate) to form a 15–20 nm silica

shell.

Causality: The silica shell physically locks the Gd and QD in place, preventing in vivo

leakage and reducing heavy-metal toxicity, while remaining porous enough for water

exchange.

Dialysis & Relaxivity Validation: Dialyze the suspension for 1 hour at room temperature

against a buffer to remove unbound precursors. Measure the longitudinal relaxivity (

) via a benchtop relaxometer and re-measure the PL quantum yield.

Causality: A high

value validates the accessibility of water molecules to the Gd center through the porous
silica, while retained PL confirms the multimodal integrity of the final probe.

Quantitative Comparison
To facilitate reagent selection, the physicochemical and magnetic properties of both complexes

are summarized below:
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Property Resolve-AL EuFOD Resolve-AL GD

Chemical Name

Europium(III) tris(6,6,7,7,8,8,8-

heptafluoro-2,2-dimethyl-3,5-

octanedionate)

Gadolinium(III) tris(2,2,6,6-

tetramethyl-3,5-

heptanedionate)

Formula

C

H

EuF

O

C

H

GdO

CAS Number 17631-68-4 14768-15-1

Lanthanide Ion

Eu

(

)

Gd

(

)

Primary Function NMR Shift Reagent (LSR)
MRI Contrast / Relaxation

Reagent

Magnetic Effect
Pseudocontact Shift

(Anisotropic)
Dipolar Relaxation (Isotropic)

Effect on NMR Spectra
Large signal dispersion,

minimal broadening

Massive line broadening,

/

shortening

Ligand Structure Fluorinated β-diketonate (fod)
Non-fluorinated β-diketonate

(tmhd/dpm)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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